[2-(3-Bromophenyl)ethyl]hydrazine
Description
[2-(3-Bromophenyl)ethyl]hydrazine is a hydrazine derivative featuring a 3-bromophenyl ethyl substituent. This article compares its structural analogs to infer its behavior and applications.
Properties
CAS No. |
718590-01-3 |
|---|---|
Molecular Formula |
C8H11BrN2 |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-(3-bromophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6,11H,4-5,10H2 |
InChI Key |
QMIIZTQJPWARDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Bromophenyl)ethyl]hydrazine typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate in the presence of a reducing agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Condensation Reaction: 3-bromobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Reduction Reaction: The hydrazone is then reduced using a suitable reducing agent such as sodium borohydride or zinc in acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: [2-(3-Bromophenyl)ethyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be further reduced to form primary amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Azides, nitroso derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [2-(3-Bromophenyl)ethyl]hydrazine is used as a building block for synthesizing more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a precursor in the preparation of pharmaceuticals .
Biology and Medicine: Its derivatives have been studied for their anticancer, antimicrobial, and antiviral properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of [2-(3-Bromophenyl)ethyl]hydrazine involves its interaction with biological molecules. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its potential therapeutic effects, such as anticancer activity, where it may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Bromophenyl Hydrazine Derivatives
Key Observations:
- Substituent Diversity: The 3-bromophenyl group is retained across analogs, but additional functional groups (e.g., thiazolone, triazole, sulfanyl) modulate properties.
- Electronic Effects: Methoxy or phenoxy substituents (e.g., ) increase electron density, altering solubility and metabolic stability compared to the ethyl group in [2-(3-Bromophenyl)ethyl]hydrazine.
- Synthetic Utility : Acetohydrazides (e.g., ) are versatile intermediates for hydrazone formation, similar to the target compound’s presumed role .
Spectroscopic Data :
Antimicrobial Activity :
- Compound 9 from (a bis-hydrazine derivative) demonstrated broad-spectrum antimicrobial activity, suggesting that bromophenyl hydrazines may interact with microbial enzymes or membranes.
- Triazole-sulfanyl derivatives () likely exhibit enhanced activity due to sulfur’s electronegativity and triazole’s bioisosteric properties.
Cytotoxicity :
- Quinazolinone derivatives () showed cytotoxic effects, implying that bromophenyl hydrazines could serve as precursors for anticancer agents.
Biological Activity
[2-(3-Bromophenyl)ethyl]hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems, supported by data from recent studies.
- Molecular Formula : C9H10BrN2
- Molecular Weight : 228.09 g/mol
- IUPAC Name : 2-(3-bromophenyl)ethylhydrazine
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with ethyl hydrazine under acidic conditions. This process can be optimized to yield high purity and yield.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant activity against Staphylococcus aureus and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values reported as low as 1.56 µg/mL for certain derivatives .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 1.56 |
| This compound | Acinetobacter baumannii | 3.125 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The compound has shown cytotoxic effects with IC50 values indicating significant inhibitory activity against cancer cell proliferation.
- Case Study : In a study evaluating a series of hydrazone derivatives, this compound demonstrated notable cytotoxicity in human liver cancer cell lines (HepG-2), with IC50 values around 45 µM .
The biological activity of this compound is believed to stem from its ability to interact with cellular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in microbial and cancer cells, leading to apoptosis.
Research Findings
- Antimicrobial Studies : A study published in 2020 reported that halogenated phenyl derivatives, including this compound, exhibited enhanced antimicrobial activity compared to non-halogenated counterparts .
- Cytotoxicity Assays : Research indicated that compounds with bromine substitutions showed increased cytotoxicity in various cancer cell lines, suggesting that the presence of bromine enhances biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
